1,4-Dichloro-2-[(2-chloroethyl)sulfonyl]benzene
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Description
“1,4-Dichloro-2-[(2-chloroethyl)sulfonyl]benzene” is a chemical compound with the CAS Number: 790263-68-2 . It has a molecular weight of 273.57 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7Cl3O2S/c9-3-4-14(12,13)8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2 . This indicates that the molecule consists of 8 carbon atoms, 7 hydrogen atoms, 3 chlorine atoms, 2 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis
“this compound” has a melting point of 80-81 degrees Celsius .Scientific Research Applications
Supramolecular Architecture
This chemical has been used in the study of supramolecular architecture. Crystalline forms of related benzene derivatives have been analyzed using X-ray diffraction techniques, revealing insights into their crystal packing and interactions, which are stabilized by weak hydrogen bonds and van der Waals interactions (Qian et al., 2012).
Synthesis and Cycloaddition Reactions
The compound is involved in synthesis and Diels–Alder cycloaddition reactions. Research on derivatives of this compound describes their synthesis and reactions with other compounds under various conditions (Sridhar et al., 2000).
Novel Preparation of α-Halosulfones
Studies have shown its use in the novel preparation of α-halosulfones. Specifically, this involves the chlorination of α-sulfonyl carbanions with hexachloroethane, providing a new method for creating these compounds (Kattenberg et al., 1973).
Synthesis of Substituted Benzothiazepines
There's research on the efficient synthesis of novel substituted 1,5-benzothiazepines incorporating the sulfonyl group. These syntheses involve reactions of sulfonyl chloride derivatives with other compounds (Chhakra et al., 2019).
Friedel-Crafts Sulfonylation
It's also used in Friedel-Crafts sulfonylation reactions. This involves the reaction of benzene and substituted benzenes with benzenesulfonyl chloride in ionic liquids, enhancing reactivity and yielding high yields of diaryl sulfones (Nara et al., 2001).
Properties
IUPAC Name |
1,4-dichloro-2-(2-chloroethylsulfonyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O2S/c9-3-4-14(12,13)8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNWXZYRURONRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)CCCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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